3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(pyrazin-2-yloxy)pyrrolidin-1-yl]propan-1-one
Description
This compound is a heterocyclic organic molecule featuring a 3,5-dimethyl-1,2-oxazole moiety linked via a propan-1-one chain to a pyrrolidine ring substituted with a pyrazin-2-yloxy group. Its molecular formula is C₁₇H₂₂N₄O₃ (molecular weight: 330.38 g/mol). The pyrrolidine ring adds conformational flexibility, which may influence binding affinity in biological systems.
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(3-pyrazin-2-yloxypyrrolidin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-11-14(12(2)23-19-11)3-4-16(21)20-8-5-13(10-20)22-15-9-17-6-7-18-15/h6-7,9,13H,3-5,8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHKWXFJLDLSAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCC(C2)OC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(pyrazin-2-yloxy)pyrrolidin-1-yl]propan-1-one typically involves multi-step organic reactions. The process may start with the preparation of the oxazole and pyrazine derivatives, followed by their coupling through appropriate linkers.
Oxazole Synthesis: The oxazole ring can be synthesized via cyclization reactions involving 1,3-dicarbonyl compounds and amides under acidic or basic conditions.
Pyrazine Synthesis: Pyrazine derivatives can be prepared through condensation reactions of 1,2-diamines with 1,2-dicarbonyl compounds.
Coupling Reaction: The final step involves coupling the oxazole and pyrazine derivatives through a pyrrolidine linker, which can be achieved using reagents like coupling agents (e.g., EDC, DCC) under mild conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(pyrazin-2-yloxy)pyrrolidin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the oxazole or pyrazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics suggest potential applications in drug development. Oxazole and pyrazole derivatives are known for their biological activities, including:
- Antimicrobial Activity : Compounds similar to this have shown effectiveness against various bacterial strains. For example, studies indicate significant antimicrobial properties against Staphylococcus aureus and Escherichia coli , with minimal inhibitory concentrations (MIC) as low as 0.0039 mg/mL for certain derivatives .
- Anticancer Properties : The oxazole and pyrazole rings are associated with anticancer activity. Research indicates that derivatives can induce apoptosis in cancer cell lines, making them candidates for further investigation in cancer therapeutics.
Biological Research
The compound has been studied for its effects on various biochemical pathways:
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, providing a basis for its use in treating inflammatory diseases.
- Antidiabetic Activity : Some derivatives have demonstrated the ability to modulate glucose metabolism, indicating potential applications in diabetes management.
Material Science
Due to its unique chemical structure, the compound can be utilized in the synthesis of advanced materials:
- Polymeric Materials : Research has explored the incorporation of such compounds into polymer matrices to enhance mechanical properties and thermal stability.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of a series of oxazole derivatives similar to the target compound. Results showed that compounds with a similar structure exhibited potent activity against resistant bacterial strains, highlighting their potential as new antimicrobial agents .
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| Compound A | 0.0039 | Staphylococcus aureus |
| Compound B | 0.025 | Escherichia coli |
Case Study 2: Anticancer Activity
In vitro studies assessed the cytotoxic effects of oxazole-containing compounds on various cancer cell lines. The results indicated that certain analogs induced significant cell death through apoptosis pathways, suggesting their viability as anticancer agents .
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(pyrazin-2-yloxy)pyrrolidin-1-yl]propan-1-one would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
Three closely related compounds are analyzed below:
Structural and Functional Differences
Ring Size and Flexibility: The target compound uses a 5-membered pyrrolidine ring, which is more conformationally restricted than the 6-membered piperidine in BK65899 and BB81211. Smaller rings may reduce steric hindrance in binding pockets but limit rotational freedom .
Electronic Effects :
- The pyrazin-2-yloxy group in the target compound and BK65899 introduces electron-deficient aromaticity, favoring interactions with electron-rich residues in proteins.
- In BB81211 , the trifluoromethyl group strongly withdraws electrons, increasing acidity of adjacent protons and altering solubility profiles .
Bioactivity Implications :
- Piperidine-containing analogues (e.g., BK65899) may exhibit longer metabolic half-lives due to reduced ring strain compared to pyrrolidine derivatives.
- The trifluoromethyl group in BB81211 is associated with improved resistance to oxidative metabolism, a common optimization strategy in drug design .
Computational Insights
Density functional theory (DFT) studies on similar systems suggest that electron-deficient heterocycles (e.g., pyrazine) exhibit lower HOMO-LUMO gaps, enhancing reactivity in charge-transfer interactions . The oxazole ring’s methyl groups likely stabilize the molecule’s hydrophobic core, as shown in thermochemical analyses of analogous structures .
Biological Activity
The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(pyrazin-2-yloxy)pyrrolidin-1-yl]propan-1-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes an oxazole ring and a pyrrolidine moiety, which are known to contribute to various biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. These interactions can lead to various pharmacological effects:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby altering the biochemical landscape within cells.
- Receptor Modulation : It is hypothesized that the compound could modulate receptor activity, affecting signal transduction pathways.
- Antimicrobial Activity : Similar compounds have shown antimicrobial properties, suggesting potential applications in treating infections.
Biological Activity Data
A summary of the biological activities observed for similar compounds is provided in the table below:
Case Studies
Several studies have investigated similar compounds with related structures:
- Antibacterial Activity : A study evaluated pyrazole derivatives and found that certain compounds exhibited significant antibacterial effects against strains such as S. flexneri, with MIC values indicating higher potency than standard antibiotics like gentamicin .
- Anti-inflammatory Effects : Research on quinoline derivatives demonstrated their ability to inhibit nitric oxide production in RAW 264.7 cells, suggesting a mechanism involving the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) pathways .
- Mechanistic Insights : A detailed analysis of oxazole derivatives revealed their interaction with target proteins, leading to alterations in cellular signaling pathways that could provide insights into their therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
